molecular formula C12H20N2O B14474233 N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine CAS No. 72170-87-7

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine

Cat. No.: B14474233
CAS No.: 72170-87-7
M. Wt: 208.30 g/mol
InChI Key: VFMIIGLQACYLPP-LBPRGKRZSA-N
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Description

N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine is a chemical compound with a complex structure that includes a pyrrolidine ring and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine typically involves the reaction of a pyrrolidine derivative with a cyclohexene derivative under specific conditions. The reaction conditions often include the use of a base to facilitate the formation of the imine bond. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine include other pyrrolidine and cyclohexene derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72170-87-7

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine

InChI

InChI=1S/C12H20N2O/c1-15-10-12-8-5-9-14(12)13-11-6-3-2-4-7-11/h3,6,12H,2,4-5,7-10H2,1H3/t12-/m0/s1

InChI Key

VFMIIGLQACYLPP-LBPRGKRZSA-N

Isomeric SMILES

COC[C@@H]1CCCN1N=C2CCCC=C2

Canonical SMILES

COCC1CCCN1N=C2CCCC=C2

Origin of Product

United States

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